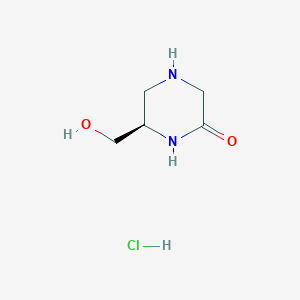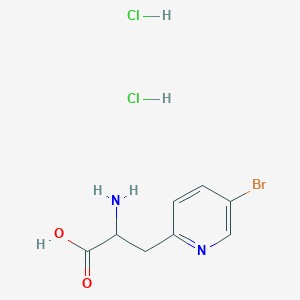
2,2-Difluoro-N-(6-hydroxyhexyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Difluoro-N-(6-hydroxyhexyl)acetamide is a chemical compound with the molecular formula C8H15F2NO2 and a molecular weight of 195.21 g/mol It is characterized by the presence of two fluorine atoms, a hydroxyhexyl group, and an acetamide moiety
Vorbereitungsmethoden
The synthesis of 2,2-Difluoro-N-(6-hydroxyhexyl)acetamide typically involves the reaction of 2,2-difluoroacetamide with 6-hydroxyhexylamine under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to facilitate the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the desired product is formed. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Analyse Chemischer Reaktionen
2,2-Difluoro-N-(6-hydroxyhexyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyhexyl group can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, bases, acids, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2,2-Difluoro-N-(6-hydroxyhexyl)acetamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the development of new materials and as an intermediate in the production of specialty chemicals.
Wirkmechanismus
The mechanism of action of 2,2-Difluoro-N-(6-hydroxyhexyl)acetamide involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s stability and reactivity, allowing it to interact with enzymes, receptors, or other biomolecules. The hydroxyhexyl group can facilitate binding to hydrophilic sites, while the acetamide moiety can participate in hydrogen bonding and other interactions.
Vergleich Mit ähnlichen Verbindungen
2,2-Difluoro-N-(6-hydroxyhexyl)acetamide can be compared with other similar compounds, such as:
2,2-Difluoroacetamide: Lacks the hydroxyhexyl group, making it less hydrophilic and potentially less reactive in certain biological contexts.
N-(6-Hydroxyhexyl)acetamide: Lacks the fluorine atoms, which may result in different chemical stability and reactivity.
2,2-Difluoro-N-(6-hydroxyethyl)acetamide: Has a shorter hydroxyalkyl chain, which can affect its solubility and interactions with biomolecules.
The uniqueness of this compound lies in its combination of fluorine atoms and a hydroxyhexyl group, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C8H15F2NO2 |
|---|---|
Molekulargewicht |
195.21 g/mol |
IUPAC-Name |
2,2-difluoro-N-(6-hydroxyhexyl)acetamide |
InChI |
InChI=1S/C8H15F2NO2/c9-7(10)8(13)11-5-3-1-2-4-6-12/h7,12H,1-6H2,(H,11,13) |
InChI-Schlüssel |
LYVZTCKQLRWITH-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCCO)CCNC(=O)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[2,5-diethoxy-4-(4-formylphenyl)phenyl]benzaldehyde](/img/structure/B13656873.png)

![3-Bromo-5-cyclopropyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13656883.png)








![Ethyl 3-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B13656934.png)
